Benzenesulfonamide, N-[3-(ethoxymethyl)phenyl]-4-methoxy-3-(1-piperazinyl)-

5-HT6 receptor Structure-activity relationship N-phenyl substituent modification

Benzenesulfonamide, N-[3-(ethoxymethyl)phenyl]-4-methoxy-3-(1-piperazinyl)- (CAS 1374743-32-4) is a synthetic small molecule belonging to the N-phenyl-piperazinyl-benzenesulfonamide class, with molecular formula C20H27N3O4S and molecular weight 405.51 g/mol. This compound class is structurally related to well-characterized 5-HT6 receptor antagonists, including SB-399885 (N-(3,5-dichloro-2-methoxyphenyl)-4-methoxy-3-(1-piperazinyl)benzenesulfonamide), SB-357134 (N-(2,5-dibromo-3-fluorophenyl)-4-methoxy-3-(piperazin-1-yl)benzenesulfonamide), and SB-271046.

Molecular Formula C20H27N3O4S
Molecular Weight 405.5 g/mol
Cat. No. B12632718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenesulfonamide, N-[3-(ethoxymethyl)phenyl]-4-methoxy-3-(1-piperazinyl)-
Molecular FormulaC20H27N3O4S
Molecular Weight405.5 g/mol
Structural Identifiers
SMILESCCOCC1=CC(=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)N3CCNCC3
InChIInChI=1S/C20H27N3O4S/c1-3-27-15-16-5-4-6-17(13-16)22-28(24,25)18-7-8-20(26-2)19(14-18)23-11-9-21-10-12-23/h4-8,13-14,21-22H,3,9-12,15H2,1-2H3
InChIKeyVCHLZJWEELECGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzenesulfonamide, N-[3-(ethoxymethyl)phenyl]-4-methoxy-3-(1-piperazinyl)- (CAS 1374743-32-4): Chemical Identity and Compound Class Context for Procurement Decisions


Benzenesulfonamide, N-[3-(ethoxymethyl)phenyl]-4-methoxy-3-(1-piperazinyl)- (CAS 1374743-32-4) is a synthetic small molecule belonging to the N-phenyl-piperazinyl-benzenesulfonamide class, with molecular formula C20H27N3O4S and molecular weight 405.51 g/mol . This compound class is structurally related to well-characterized 5-HT6 receptor antagonists, including SB-399885 (N-(3,5-dichloro-2-methoxyphenyl)-4-methoxy-3-(1-piperazinyl)benzenesulfonamide), SB-357134 (N-(2,5-dibromo-3-fluorophenyl)-4-methoxy-3-(piperazin-1-yl)benzenesulfonamide), and SB-271046 [1]. The compound is covered by Abbott/AbbVie patent families WO2012059431A1 and WO2012059432A1, which describe benzenesulfonamide derivatives as modulators of the serotonin 5-HT6 receptor for potential treatment of cognitive disorders, schizophrenia, and obesity [2].

Why N-[3-(Ethoxymethyl)phenyl]-4-methoxy-3-(1-piperazinyl)-benzenesulfonamide Cannot Be Interchanged with SB-399885 or SB-357134 in 5-HT6 Receptor Research


Within the N-phenyl-piperazinyl-benzenesulfonamide class, even subtle modifications to the N-phenyl substituent pattern produce profound differences in 5-HT6 receptor binding affinity, selectivity profile, and pharmacokinetic behavior [1]. SB-399885 bears a 3,5-dichloro-2-methoxyphenyl moiety and achieves a pKi of 9.11 at human recombinant 5-HT6 receptors with >200-fold selectivity over other 5-HT subtypes [2]. SB-357134, with a 2,5-dibromo-3-fluorophenyl substituent, displays a distinct pharmacological profile with different oral bioavailability (65%) and minimum effective dose (30 mg/kg p.o.) [3]. The target compound replaces halogen substituents with a 3-ethoxymethyl group, a modification that alters hydrogen-bonding potential, lipophilicity, and metabolic vulnerability relative to halogenated analogs. The patent literature explicitly identifies ethoxymethyl as a preferred R5 substituent distinct from halogen, methoxymethyl, or trifluoroethoxymethyl variants, indicating that this substitution pattern was intentionally selected for differentiated properties [4]. Consequently, procurement of the specific ethoxymethyl analog is essential when the experimental objective requires evaluating this precise substitution within SAR campaigns or when halogen-free chemotypes are desired for specific assay conditions.

Quantitative Differentiation Evidence for Benzenesulfonamide, N-[3-(ethoxymethyl)phenyl]-4-methoxy-3-(1-piperazinyl)- vs. In-Class Analogs


Structural Differentiation: 3-Ethoxymethyl Substituent Replaces Halogen Substitution Pattern Found in SB-399885 and SB-357134

The target compound bears a 3-ethoxymethyl (-CH2OCH2CH3) substituent on the N-phenyl ring, replacing the 3,5-dichloro-2-methoxy substitution pattern of SB-399885 and the 2,5-dibromo-3-fluoro pattern of SB-357134 . This substitution replaces electron-withdrawing halogens with a neutral, hydrogen-bond-accepting ether moiety. In the 5-HT6 benzenesulfonamide series, the N-phenyl substituent is a primary determinant of receptor affinity and selectivity, as demonstrated by the ~200-fold selectivity window achieved by SB-399885 over other 5-HT receptors [1]. The ethoxymethyl group is explicitly listed as a preferred R5 substituent in the Abbott patent family, distinct from halogenated, methoxymethyl, and trifluoroethoxymethyl variants [2]. The molecular weight is 405.51 g/mol (C20H27N3O4S), which is lower than SB-399885 (446.35 g/mol, C18H21Cl2N3O4S) and SB-357134, potentially affecting brain penetration and physicochemical properties.

5-HT6 receptor Structure-activity relationship N-phenyl substituent modification

Commercial Purity Specification: NLT 98% HPLC Purity from ISO-Certified Supplier

The compound is commercially available with a purity specification of NLT 98% (HPLC) from MolCore, an ISO-certified supplier . This purity level is consistent with research-grade standards for in vitro pharmacology and SAR studies. CAS number 1374743-32-4 is confirmed by Chemsrc . In contrast, SB-399885 hydrochloride is available at ≥99% purity from multiple vendors including MedChemExpress, BOC Sciences, and R&D Systems . The ~1% purity differential between the target compound (≥98%) and SB-399885 (≥99%) is typical of the distinction between a less-commonly stocked analog and a widely-used reference antagonist. For procurement decisions, this means the target compound meets the minimum purity threshold for most biochemical and cell-based assays, but users requiring the highest available purity for sensitive biophysical measurements may need to request additional purification or analytical certification.

Chemical purity Quality control Procurement specification

Patent Coverage: Explicitly Claimed as Preferred Ethoxymethyl Variant in Abbott 5-HT6 Patent Families

The compound falls within the generic and preferred claims of WO2012059431A1 and WO2012059432A1, assigned to Abbott GmbH & Co. KG and Abbott Laboratories [1]. These patents specifically enumerate ethoxymethyl as one of five preferred R5 substituents for benzenesulfonamide 5-HT6 modulators, alongside difluoromethoxy, methoxymethyl, 2,2,2-trifluoroethoxymethyl, and 1-methoxyethyl [2]. This explicit enumeration distinguishes ethoxymethyl-substituted analogs from the broader genus and indicates that the ethoxymethyl group was intentionally selected during the medicinal chemistry optimization campaign. The patent families describe utility in treating cognitive dysfunction, schizophrenia, depression, anxiety, obesity, and other 5-HT6-mediated disorders [3]. For procurement, this patent linkage provides assurance that the compound was part of a systematic drug discovery program rather than an isolated combinatorial library entry.

Intellectual property 5-HT6 receptor antagonist Patent protection

Recommended Research Application Scenarios for Benzenesulfonamide, N-[3-(ethoxymethyl)phenyl]-4-methoxy-3-(1-piperazinyl)- Based on Available Evidence


5-HT6 Receptor SAR Studies Exploring Non-Halogenated N-Phenyl Substituents

This compound is optimally deployed in structure-activity relationship (SAR) campaigns that systematically probe the effect of replacing halogen substituents with ether-based groups on the N-phenyl ring of benzenesulfonamide 5-HT6 ligands. The ethoxymethyl substituent replaces the chlorine atoms of SB-399885 with a neutral ether, allowing researchers to assess the impact on receptor binding affinity, functional activity (cAMP modulation), and selectivity against related serotonin receptor subtypes [1]. The compound is explicitly identified as a preferred R5 variant in the Abbott patent family, indicating it was selected during lead optimization . Researchers should include SB-399885, SB-357134, and the methoxymethyl analog as direct comparators to isolate the contribution of the ethoxymethyl group to the pharmacological profile.

In Vitro Selectivity Profiling of 5-HT6 Ligands Across Aminergic Receptor Panels

The compound can serve as a tool for evaluating whether the ethoxymethyl substitution pattern affects selectivity across aminergic receptors (5-HT1A, 5-HT2A, 5-HT2B, D2, etc.) relative to halogenated analogs. SB-399885 achieves >200-fold selectivity for 5-HT6 over other receptors, and comparative profiling of the ethoxymethyl analog would determine whether this selectivity window is maintained, narrowed, or broadened [1]. Such studies are essential for understanding the molecular determinants of 5-HT6 selectivity within the benzenesulfonamide chemotype. Procurement of the compound with purity ≥98% is suitable for standard radioligand displacement assays across receptor panels .

Physicochemical and ADME Property Comparison of Halogen-Free 5-HT6 Antagonist Chemotypes

The absence of halogen atoms in the target compound (MW 405.51 g/mol) compared to SB-399885 (MW 446.35 g/mol, containing two chlorine atoms) enables investigation of how halogen removal affects key drug-like properties including lipophilicity (logP/logD), aqueous solubility, metabolic stability in liver microsomes, and CYP450 inhibition potential [1]. The lower molecular weight and reduced lipophilicity predicted for the ethoxymethyl analog may translate to differentiated pharmacokinetic properties. These studies require procurement of both the target compound and SB-399885 from a common supplier to minimize batch-to-batch variability in comparative ADME assays .

Patent Validation and Freedom-to-Operate Assessment in 5-HT6 Antagonist Chemical Space

For industrial users conducting freedom-to-operate analyses or seeking to design around the Abbott/AbbVie 5-HT6 patent estate, this compound represents a specifically enumerated preferred embodiment in WO2012059431A1 and WO2012059432A1 [1]. Procurement of the physical sample enables experimental confirmation of patent exemplification, assessment of whether the ethoxymethyl variant demonstrates unexpected properties not disclosed in the patent, and evaluation of potential for selection inventions based on superior or unexpected activity relative to other preferred R5 substituents .

Quote Request

Request a Quote for Benzenesulfonamide, N-[3-(ethoxymethyl)phenyl]-4-methoxy-3-(1-piperazinyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.